
2-Ethyl-2-methylthiane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methylthiane-4-carbaldehyde is an organic compound that belongs to the class of thianes, which are sulfur-containing six-membered heterocyclic compounds. This compound is characterized by the presence of an aldehyde functional group (-CHO) attached to the fourth carbon of the thiane ring, along with ethyl and methyl substituents on the second carbon. The molecular formula of this compound is C8H14OS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methylthiane-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor containing sulfur and carbonyl functionalities. For instance, the reaction of 2-ethyl-2-methyl-1,3-propanedithiol with formaldehyde under acidic conditions can lead to the formation of the thiane ring, followed by oxidation to introduce the aldehyde group at the fourth position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst selection, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-methylthiane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiane ring can undergo substitution reactions, where the sulfur atom can be replaced by other heteroatoms or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophilic reagents such as amines or halides under basic conditions.
Major Products Formed
Oxidation: 2-Ethyl-2-methylthiane-4-carboxylic acid.
Reduction: 2-Ethyl-2-methylthiane-4-methanol.
Substitution: Various substituted thianes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methylthiane-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-methylthiane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The thiane ring structure may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiane-4-carbaldehyde: Lacks the ethyl substituent on the second carbon.
2-Ethylthiane-4-carbaldehyde: Lacks the methyl substituent on the second carbon.
Thiane-4-carbaldehyde: Lacks both the ethyl and methyl substituents on the second carbon.
Uniqueness
2-Ethyl-2-methylthiane-4-carbaldehyde is unique due to the presence of both ethyl and methyl substituents on the second carbon, which can influence its chemical reactivity and biological activity. These substituents may enhance its lipophilicity and ability to interact with hydrophobic pockets in target biomolecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
37800-17-2 |
|---|---|
Fórmula molecular |
C9H16OS |
Peso molecular |
172.29 g/mol |
Nombre IUPAC |
2-ethyl-2-methylthiane-4-carbaldehyde |
InChI |
InChI=1S/C9H16OS/c1-3-9(2)6-8(7-10)4-5-11-9/h7-8H,3-6H2,1-2H3 |
Clave InChI |
NJLQYHQXOBEBML-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(CCS1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
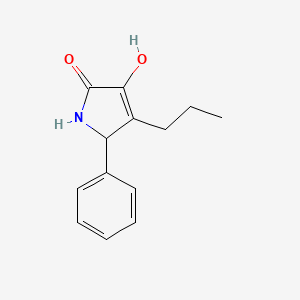
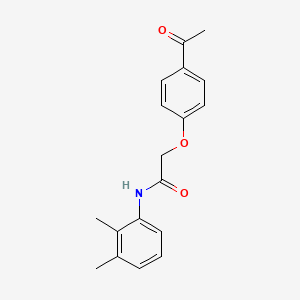
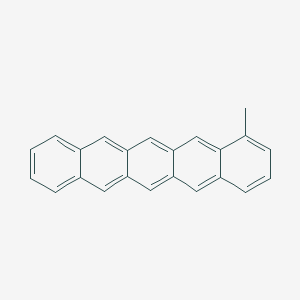
![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)
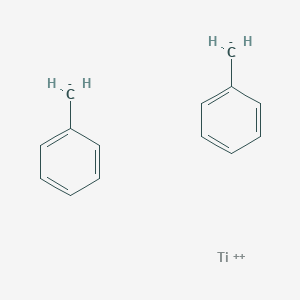

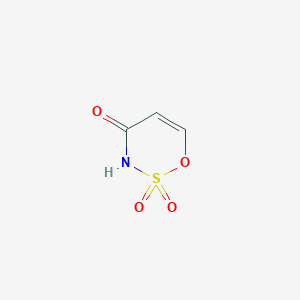
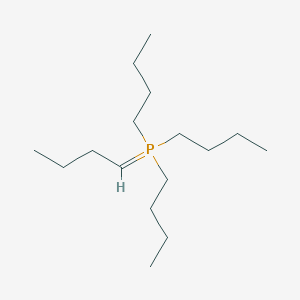
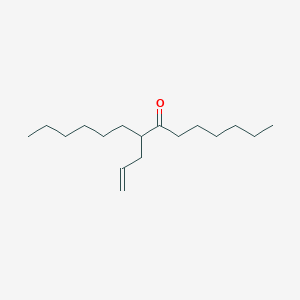

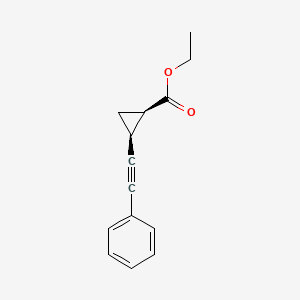
![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)

